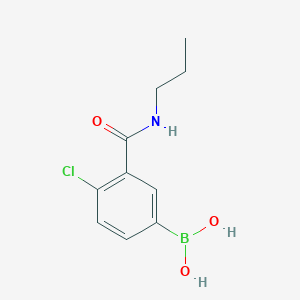
(4-クロロ-3-(プロピルカルバモイル)フェニル)ボロン酸
概要
説明
“(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid” is a boronic acid derivative with the CAS Number: 871332-93-3 . It has a molecular weight of 241.48 . The IUPAC name for this compound is 4-chloro-3-[(propylamino)carbonyl]phenylboronic acid .
Molecular Structure Analysis
The InChI code for “(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid” is 1S/C10H13BClNO3/c1-2-5-13-10(14)8-6-7(11)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid” is a solid at room temperature . It has a density of 1.3±0.1 g/cm³ . The compound has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 5 freely rotating bonds . Its polar surface area is 70 Ų .科学的研究の応用
鈴木・宮浦カップリング
この化合物は、鈴木・宮浦(SM)クロスカップリングで使用されます 。これは、広く適用されている遷移金属触媒による炭素-炭素結合形成反応です 。 この反応の成功は、非常に穏やかで官能基許容性の高い反応条件と、比較的安定で、容易に調製され、一般的に環境に優しい有機ホウ素試薬の組み合わせによるものです .
複雑な分子の合成
この化合物は、複雑な分子の合成に使用できます。 例えば、プロト脱ホウ素化プロセスで使用できます 。これは、多くの複雑な有機分子の合成における重要なステップです .
Safety and Hazards
作用機序
Target of Action
Boronic acids, in general, are known to be involved in suzuki–miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, the (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid . This reaction is widely applied in the formation of carbon–carbon bonds, a fundamental process in organic chemistry . The downstream effects of this reaction include the formation of new organic compounds through the coupling of chemically differentiated fragments .
Result of Action
The primary result of the action of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the synthesis of new organic compounds, which can have various applications in fields such as pharmaceuticals, agrochemicals, and materials science .
Action Environment
The action, efficacy, and stability of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively under a wide range of conditions. Additionally, the compound should be stored in an inert atmosphere at room temperature for optimal stability .
生化学分析
Biochemical Properties
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, a class of enzymes that play crucial roles in various physiological processes. The boronic acid group in (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is of particular interest in the development of enzyme inhibitors for therapeutic applications .
Additionally, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid has been shown to interact with other biomolecules, such as nucleic acids and carbohydrates, through its boronic acid moiety. These interactions are primarily mediated by the formation of reversible covalent bonds with diol-containing molecules, which can influence various biochemical pathways and cellular processes .
Cellular Effects
The effects of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the inhibition of serine proteases by (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can lead to alterations in cell signaling cascades that are dependent on protease activity. For example, the inhibition of proteases involved in the activation of signaling molecules can result in the modulation of downstream signaling events, affecting cellular responses such as proliferation, differentiation, and apoptosis .
Furthermore, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid has been reported to impact gene expression by influencing transcription factors and other regulatory proteins. The compound’s interaction with nucleic acids can also affect the stability and function of RNA molecules, thereby modulating gene expression at the post-transcriptional level .
Molecular Mechanism
The molecular mechanism of action of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid involves its ability to form reversible covalent bonds with target biomolecules. The boronic acid group in the compound interacts with the hydroxyl groups of serine residues in the active sites of serine proteases, leading to enzyme inhibition. This interaction is characterized by the formation of a tetrahedral boronate ester intermediate, which is stabilized by the surrounding amino acid residues in the enzyme’s active site .
In addition to enzyme inhibition, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can bind to diol-containing molecules, such as carbohydrates and nucleic acids, through the formation of boronate esters. These interactions can influence the structure and function of the target molecules, thereby modulating various biochemical pathways and cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid in laboratory settings are important considerations for its use in biochemical studies. This compound is generally stable under inert atmosphere and room temperature conditions, but it may degrade over time when exposed to moisture or other reactive species . Long-term studies have shown that (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can have sustained effects on cellular function, particularly in the context of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
In animal models, the effects of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid vary with different dosages. At lower doses, the compound has been shown to effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can exhibit toxic effects, including cellular damage and adverse physiological responses. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
(4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and other biomolecules. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity . Additionally, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways, thereby affecting the levels of metabolites and overall cellular metabolism .
Transport and Distribution
The transport and distribution of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid can localize to various cellular compartments, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (4-Chloro-3-(propylcarbamoyl)phenyl)boronic acid may localize to the nucleus, where it can interact with nucleic acids and regulatory proteins, or to the cytoplasm, where it can inhibit enzymes and modulate cellular processes .
特性
IUPAC Name |
[4-chloro-3-(propylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c1-2-5-13-10(14)8-6-7(11(15)16)3-4-9(8)12/h3-4,6,15-16H,2,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTPPRMTVOUDFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)NCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80661234 | |
| Record name | [4-Chloro-3-(propylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
871332-93-3 | |
| Record name | B-[4-Chloro-3-[(propylamino)carbonyl]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-Chloro-3-(propylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80661234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(Phenylsulfonylmethyl)phenyl]-1,3-dioxolane](/img/structure/B1451345.png)

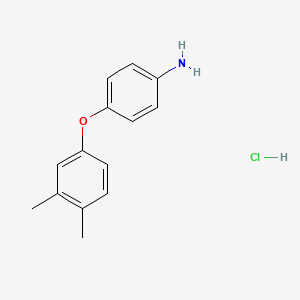
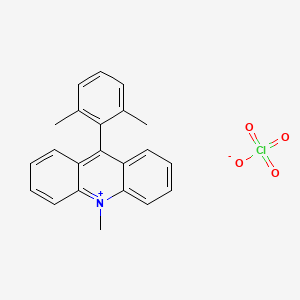


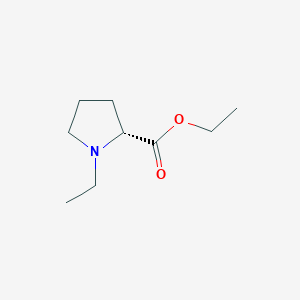
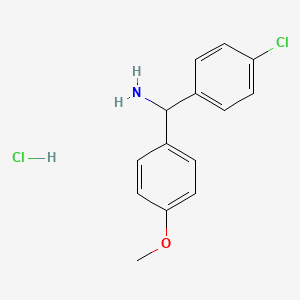

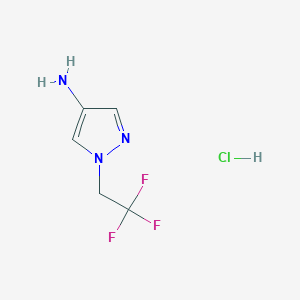
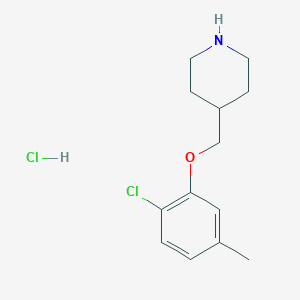
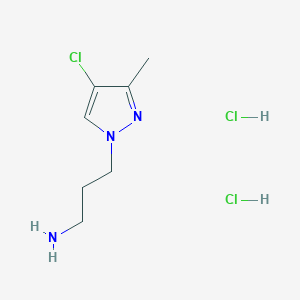

![7-Fluoro-benzo[d]imidazo[2,1-b]thiazole-2-carboxylic acid hydrate](/img/structure/B1451366.png)